4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine

Lipophilicity ADME Medicinal Chemistry

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine offers a unique dual-substitution profile (4-OCH₃, 3-OCF₃) that balances lipophilicity (XLogP3-AA -0.3) for CNS drug programs. The racemic form enables parallel D-/L- evaluation before committing to chiral synthesis. At 97% purity, it integrates reliably into solid-phase peptide workflows. Avoid generic analogs—this pattern is critical for mapping hydrogen-bond interactions in target binding pockets.

Molecular Formula C11H12F3NO4
Molecular Weight 279.21 g/mol
CAS No. 1259979-50-4
Cat. No. B1455898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
CAS1259979-50-4
Molecular FormulaC11H12F3NO4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F
InChIInChI=1S/C11H12F3NO4/c1-18-8-3-2-6(4-7(15)10(16)17)5-9(8)19-11(12,13)14/h2-3,5,7H,4,15H2,1H3,(H,16,17)
InChIKeyRAISOBRVUKCEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine (CAS 1259979-50-4): Key Physicochemical and Structural Baseline for Procurement


4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a synthetic, racemic, non-proteinogenic amino acid derivative featuring a phenylalanine backbone substituted with a methoxy group at the 4-position and a trifluoromethoxy group at the 3-position [1]. Its molecular formula is C₁₁H₁₂F₃NO₄ with a molecular weight of 279.21 g/mol, and it is classified as an aromatic fluorocarbon building block primarily employed in medicinal chemistry and peptide synthesis [2]. The compound is supplied as a solid with commercial purity specifications ranging from 95% to 97%, and its unique dual-substitution pattern confers distinct electronic, steric, and lipophilic properties that differentiate it from simpler phenylalanine analogs .

Why Generic Phenylalanine Analogs Cannot Replace 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine in Critical Applications


Generic substitution of phenylalanine derivatives is not advisable because the specific pattern of aromatic substitution—here, a 4-methoxy group in combination with a 3-trifluoromethoxy moiety—dramatically alters key molecular properties that govern biological activity, metabolic stability, and synthetic utility [1]. For instance, the trifluoromethoxy group significantly increases lipophilicity and electron-withdrawing character relative to unsubstituted phenylalanine, while the additional methoxy group further modulates these properties and introduces a hydrogen bond acceptor capable of engaging in distinct molecular interactions [2]. As a result, even closely related analogs such as 3-(trifluoromethoxy)- or 4-(trifluoromethoxy)-DL-phenylalanine cannot serve as direct replacements without risking changes in receptor binding, enzyme inhibition profiles, or downstream synthetic outcomes [3][4]. The following sections provide quantitative evidence of these differentiated characteristics.

Quantitative Evidence Differentiating 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine from Its Closest Analogs


Lipophilicity Modulation: XLogP3-AA Comparison Reveals a Distinct Partitioning Profile

The computed XLogP3-AA value for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is -0.3, which is lower than the 4-(trifluoromethoxy) analog (0.1) but comparable to the 3-(trifluoromethoxy) analog (-0.2) [1]. This indicates that the addition of a methoxy group at the 4-position partially offsets the lipophilicity increase conferred by the trifluoromethoxy group, yielding a compound with a balanced logP that may favor aqueous solubility while retaining sufficient hydrophobicity for membrane interactions [2].

Lipophilicity ADME Medicinal Chemistry

Enhanced Hydrogen Bond Acceptor Capacity Enables Unique Binding Interactions

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine possesses a hydrogen bond acceptor count of 8, compared to 7 for both 3-(trifluoromethoxy)- and 4-(trifluoromethoxy)-DL-phenylalanine [1]. This increase arises from the additional oxygen atom in the 4-methoxy group, which provides an extra site for potential hydrogen bonding interactions with target proteins, thereby expanding the repertoire of possible binding modes relative to simpler trifluoromethoxy-substituted phenylalanines [2].

Molecular Recognition Enzyme Inhibition Structure-Based Drug Design

Higher Molecular Weight and Rotatable Bond Count Influence Pharmacokinetic Properties

With a molecular weight of 279.21 g/mol and 5 rotatable bonds, 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is larger and more flexible than its mono-substituted analogs, which have molecular weights of 249.19 g/mol and 4 rotatable bonds [1]. This difference places the compound closer to the upper limit of typical fragment screening libraries and may affect its permeability and metabolic stability in ways distinct from the simpler analogs [2].

Drug-Likeness Pharmacokinetics Physicochemical Properties

Commercial Purity Specifications Offer a Reproducible Starting Point for Synthesis

Commercial vendors supply 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine at defined purity levels, with Thermo Scientific offering 97% purity and CymitQuimica specifying a minimum of 95% [1]. In contrast, many generic phenylalanine analogs are sold at lower purities (e.g., 95% or less) or without rigorous analytical certification, which can introduce variability into downstream reactions and biological assays .

Synthetic Chemistry Quality Control Building Blocks

Racemic Nature Provides a Cost-Effective Scaffold for Chiral Resolution Studies

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is supplied as a racemic mixture (DL), which is particularly advantageous for laboratories equipped to perform chiral resolution or for applications where both enantiomers are screened in parallel [1]. In contrast, obtaining the enantiomerically pure D- or L- forms of related trifluoromethoxy phenylalanines often requires specialized asymmetric synthesis or expensive chiral chromatography, and patents such as WO2023056421 describe multi-step processes to achieve >99% ee for the D-enantiomer of 3-(trifluoromethoxy)phenylalanine [2].

Chiral Chemistry Asymmetric Synthesis Peptide Engineering

Optimal Research and Industrial Use Cases for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity

Given its XLogP3-AA of -0.3, which lies between the more lipophilic 4-(trifluoromethoxy) analog (0.1) and the less lipophilic 3-(trifluoromethoxy) analog (-0.2), this compound is particularly suited for central nervous system (CNS) drug discovery programs where a balanced logP is critical for blood-brain barrier penetration while avoiding excessive nonspecific binding [1].

Structure-Activity Relationship (SAR) Studies Aimed at Probing Additional Hydrogen Bonding Contacts

The presence of eight hydrogen bond acceptors—one more than the mono-substituted trifluoromethoxy phenylalanines—makes this derivative a valuable tool for SAR campaigns designed to map hydrogen bonding interactions in enzyme active sites or receptor binding pockets, potentially revealing opportunities to enhance potency or selectivity [2].

Chiral Probe Development and Stereochemical Preference Screening

As a racemic mixture, 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine enables cost-effective, parallel evaluation of both D- and L- enantiomers in biochemical assays. This allows researchers to determine whether a target exhibits stereoselectivity before committing to the more expensive synthesis of enantiomerically pure material [3].

Solid-Phase Peptide Synthesis Requiring High-Purity Building Blocks

Commercial availability at purities of 97% (Thermo Scientific) or ≥95% (CymitQuimica) supports reliable incorporation into solid-phase peptide synthesis workflows, minimizing side reactions and facilitating the production of high-quality peptide libraries for drug discovery [4].

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